5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid
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Overview
Description
5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid is a heterocyclic compound that features a furan ring, a phenyl group, and a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid typically involves the condensation of furan-2-carbaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrazole ring can be reduced under suitable conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .
Scientific Research Applications
5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound may also interact with cellular pathways involved in inflammation and cancer progression, although further research is needed to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of the target compound.
Phenylhydrazine: Another precursor used in the synthesis.
Pyrazole derivatives: Compounds with similar structures and potential biological activities.
Uniqueness
5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid is unique due to the presence of the carbodithioic acid group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
92148-88-4 |
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Molecular Formula |
C14H12N2OS2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-(furan-2-yl)-5-phenyl-3,4-dihydropyrazole-2-carbodithioic acid |
InChI |
InChI=1S/C14H12N2OS2/c18-14(19)16-12(13-7-4-8-17-13)9-11(15-16)10-5-2-1-3-6-10/h1-8,12H,9H2,(H,18,19) |
InChI Key |
OFXYTODCHBQGOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=S)S)C3=CC=CO3 |
Origin of Product |
United States |
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